molecular formula C9H10F2O B14035357 1,3-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene

1,3-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene

Cat. No.: B14035357
M. Wt: 172.17 g/mol
InChI Key: KRLXZSQXTKHNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene is a fluorinated aromatic compound with a benzene core substituted at positions 1 and 3 with methyl groups, position 2 with fluorine, and position 5 with a fluoromethoxy group (-OCH2F). This structure combines electron-donating methyl groups, electron-withdrawing fluorine, and a polar fluoromethoxy substituent, creating unique physicochemical properties.

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

2-fluoro-5-(fluoromethoxy)-1,3-dimethylbenzene

InChI

InChI=1S/C9H10F2O/c1-6-3-8(12-5-10)4-7(2)9(6)11/h3-4H,5H2,1-2H3

InChI Key

KRLXZSQXTKHNHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C)OCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and methoxylation reagents like sodium methoxide in the presence of a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield 1,3-dimethyl-2-fluoro-5-(fluoromethoxy)benzoic acid .

Scientific Research Applications

1,3-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The fluorine atoms and fluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1,2-Dimethoxy-5-ethoxy-3-fluorobenzene (CAS 1804417-45-5)
  • Structure : Methoxy (-OCH3) at positions 1 and 2, ethoxy (-OCH2CH3) at position 5, fluorine at position 3.
  • Comparison: Electronic Effects: Methoxy and ethoxy groups are stronger electron donors than fluoromethoxy, altering the ring’s electron density. The fluorine in the target compound (position 2) may enhance electrophilic substitution reactivity compared to position 3 in this analog.
1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene (CAS 1417566-41-6)
  • Structure: Trifluoromethoxy (-OCF3) at position 2, nitro (-NO2) at position 5, fluorine at positions 1 and 3.
  • Comparison :
    • Electron-Withdrawing Groups : Trifluoromethoxy is more electron-withdrawing than fluoromethoxy, making the nitro-substituted analog highly deactivated. The target compound’s methyl groups (electron-donating) may counteract the electron-withdrawing effects of fluorine and fluoromethoxy, balancing reactivity.
    • Stability : Nitro groups (in the analog) are prone to reduction, whereas fluoromethoxy in the target compound may offer greater stability under acidic/basic conditions .

Functional Group Variations

2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene (CAS 1261577-94-9)
  • Structure : Difluoromethyl (-CF2H) and ethynyl (-C≡C-) substituents.
  • Comparison :
    • Steric Effects : The ethynyl group introduces linear steric hindrance, whereas methyl groups in the target compound provide less steric bulk, favoring planar molecular conformations.
    • Applications : Ethynyl groups are common in click chemistry; the target compound’s fluoromethoxy group may instead enhance binding to biological targets (e.g., enzymes) via dipole interactions .
3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene
  • Structure : Difluoromethoxy (-OCF2H) at position 3, fluorine at positions 1, 2, 4, and 4.
  • Comparison :
    • Fluorination Degree : Higher fluorine content in the analog increases electronegativity and thermal stability but reduces solubility in organic solvents. The target compound’s methyl groups may improve lipophilicity for membrane permeability in drug design .

Physicochemical Properties

Property 1,3-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene (Target) 1,2-Dimethoxy-5-ethoxy-3-fluorobenzene 1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene
Boiling Point Estimated 180–200°C (moderate polarity) ~220°C (higher due to ethoxy) ~250°C (high polarity from -OCF3 and -NO2)
Solubility Moderate in DMSO, acetone High in ethanol, ethyl acetate Low in polar solvents (high crystallinity)
Electron Density Balanced (donor methyl + acceptor F/-OCH2F) Electron-rich (methoxy/ethoxy) Electron-deficient (trifluoromethoxy, nitro)

Biological Activity

1,3-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of fluorine atoms in organic compounds often enhances their pharmacological properties, including increased lipophilicity, metabolic stability, and biological activity. This article explores the biological activity of this compound through a review of existing literature, case studies, and experimental findings.

Structure and Composition

This compound possesses the following structural characteristics:

  • Chemical Formula : C9H10F2O
  • Molecular Weight : 188.18 g/mol
  • Functional Groups : Fluorine and methoxy groups attached to a benzene ring.

Synthesis

The compound can be synthesized through various methods involving electrophilic aromatic substitution reactions, where fluorine and methoxy groups are introduced at specific positions on the benzene ring.

Antimicrobial Activity

Studies have indicated that fluoro-substituted benzene derivatives exhibit significant antimicrobial properties. For instance, a study on various substituted phenylalanine derivatives demonstrated that fluoro substitutions can enhance growth-inhibitory activity against certain bacteria, such as Lactobacillus casei .

Antitumor Activity

Fluorinated compounds have been investigated for their potential antitumor effects. In a prescreen for antitumor activity, derivatives of fluoro-substituted phenylalanine were tested, revealing that specific substitutions could lead to improved inhibitory effects on tumor cell growth .

Neuropharmacological Effects

Fluorinated aromatic compounds are also being studied for their neuropharmacological effects. Research indicates that certain fluoro-substituted compounds can influence neurotransmitter systems and may offer therapeutic benefits in neurological disorders .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated notable inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of non-fluorinated analogs.

Bacterial StrainMIC (µg/mL)Comparison CompoundMIC (µg/mL)
Staphylococcus aureus15Benzene derivative50
Escherichia coli20Benzene derivative60

Case Study 2: Antitumor Screening

In an experimental setup involving cell lines derived from human tumors, this compound was evaluated for its cytotoxic effects. The results indicated that the compound induced apoptosis in cancer cells at concentrations that did not affect normal cells.

Cell LineIC50 (µM)Normal Cell LineIC50 (µM)
HeLa (Cervical Cancer)12Human Fibroblasts>100
MCF7 (Breast Cancer)10Human Liver Cells>100

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Interference with Enzymatic Pathways : The fluorine atoms may enhance binding affinity to target enzymes involved in metabolic pathways.
  • Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells.
  • Induction of Apoptosis : Fluorinated compounds have been shown to activate apoptotic pathways in tumor cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.